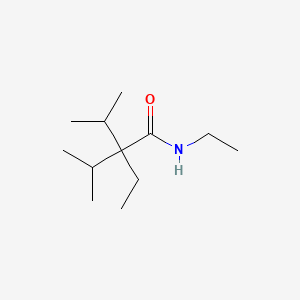

n-Ethyl-2,2-diisopropylbutanamide

描述

Overview of n-Ethyl-2,2-diisopropylbutanamide as a Chemical Entity in Organic Synthesis and Pharmaceutical Formulations

This compound is a white, needle-shaped crystalline solid with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . handomchemicals.com In the realm of organic synthesis, methods have been developed for its efficient production. One notable synthetic route involves the reaction of diisopropyl butyronitrile (B89842) with an ethyl ester compound, such as diethyl carbonate or ethyl sulfate, utilizing polyphosphoric acid as a catalyst. google.com This process is a liquid homogeneous reaction, which allows for straightforward control, high selectivity, and minimal by-products, enabling the direct acquisition of a high-purity product through vacuum distillation. google.com

The compound exhibits poor solubility in water but is soluble in organic solvents like ethanol, ether, and benzene (B151609). handomchemicals.comhandomchemical.com This solubility profile is a key consideration for its application in various formulations. In the pharmaceutical and consumer goods sectors, it is recognized as an active ingredient, primarily for its sensory properties. handomchemicals.com Its use has been noted in oral care products and confectionery. handomchemical.com Analytical methods, such as reverse-phase high-performance liquid chromatography (HPLC), have been established for its separation and analysis, which is crucial for quality control and pharmacokinetic studies. sielc.com

| Property | Value |

| Molecular Formula | C12H25NO handomchemicals.com |

| Molecular Weight | 199.33 g/mol handomchemicals.com |

| Appearance | White crystalline solid thegoodscentscompany.com |

| Melting Point | 36.00 to 40.00 °C thegoodscentscompany.com |

| Boiling Point | 258.00 to 259.00 °C thegoodscentscompany.com |

| Solubility | Insoluble in water; Soluble in alcohol thegoodscentscompany.com |

Historical Development and Evolution within the Butanamide Class

The study of this compound is part of the broader exploration of the butanamide (or butyramide) class of compounds. wikipedia.org Butanamide itself is the simple amide derivative of butyric acid. wikipedia.org Historically, research into butanamide derivatives has revealed a range of biological activities. Certain derivatives have demonstrated potential as anticonvulsive agents and as inhibitors of histone deacetylases, enzymes that play a critical role in cell proliferation and differentiation. wikipedia.org

The development within the butanamide class has led to the synthesis of structurally complex molecules with highly specific functionalities. The evolution from the basic butanamide structure to substituted amides like this compound showcases the progress in designing compounds with tailored properties. This particular compound is a member of a series of synthetic cooling agents, often referred to by a "WS" designation, developed to elicit specific sensory responses. handomchemicals.comhandomchemical.com This progression highlights a shift from investigating systemic biological activities to focusing on targeted sensory effects for use in consumer products and topical applications.

Significance in the Context of Sensory Active Amide Compounds

The primary significance of this compound lies in its function as a potent sensory active compound, specifically a cooling agent. handomchemicals.comhandomchemical.com Commonly known as WS-27, it is engineered to produce a cooling sensation on the skin and mucous membranes without the harshness or strong odor associated with traditional cooling agents like menthol. handomchemicals.comhandomchemical.comthegoodscentscompany.com A key attribute of this compound is that it is non-irritating and non-bitter, which is a desirable characteristic for oral and topical applications. handomchemicals.comhandomchemical.com

Its efficacy at low concentrations makes it a highly efficient ingredient. handomchemicals.comhandomchemical.com The cooling effect is a result of its interaction with sensory receptors. The field of sensory active amides includes other related compounds, such as N,2,3-Trimethyl-2-isopropylbutamide (WS-23), which also functions as a cooling agent. handomchemical.com The study of these compounds contributes significantly to the understanding of chemesthesis—the chemically induced sensations of touch, temperature, and pain. The development of such molecules allows for the fine-tuning of sensory experiences in a wide array of products.

| Compound | Common Name | Key Sensory Characteristic |

| This compound | WS-27 | Cooling sensation without strong aroma handomchemicals.comhandomchemical.com |

| N,2,3-Trimethyl-2-isopropylbutamide | WS-23 | Cooling with a mint-like smell handomchemical.com |

Structure

3D Structure

属性

IUPAC Name |

N,2-diethyl-3-methyl-2-propan-2-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO/c1-7-12(9(3)4,10(5)6)11(14)13-8-2/h9-10H,7-8H2,1-6H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOMMNVANAQDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)(C(C)C)C(=O)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199127 | |

| Record name | N-Ethyl-2,2-diisopropylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white crystalline solid; Slight cooling mint aroma | |

| Record name | N-Ethyl-2,2-diisopropylbutanamide (Safety evaluation not completed) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1983/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | N-Ethyl-2,2-diisopropylbutanamide (Safety evaluation not completed) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1983/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

51115-70-9 | |

| Record name | N-Ethyl-2,2-diisopropylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51115-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-2,2-diisopropylbutanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051115709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-2,2-diisopropylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,2-diethyl-2-(isopropyl)-3-methylbutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-2,2-DIISOPROPYLBUTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K94244JM5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Reactivity of N Ethyl 2,2 Diisopropylbutanamide

Established Synthetic Routes for n-Ethyl-2,2-diisopropylbutanamide

The synthesis of this compound has been achieved through methods rooted in well-established organic reactions. A notable and documented approach involves the use of a strong acid catalyst to facilitate the formation of the amide bond.

Polyphosphoric Acid Catalyzed Reactions of Diisopropyl Butyronitrile (B89842) with Ethyl Ester Compounds

A key synthetic route to this compound employs the reaction of diisopropyl butyronitrile with an ethylating agent in the presence of polyphosphoric acid (PPA). nih.gov This method leverages the ability of PPA to act as both a catalyst and a dehydrating agent, driving the reaction towards the desired amide product. The reaction is typically carried out using liquid reactants, which allows for a homogeneous reaction mixture that is easier to control and generally leads to higher selectivity. nih.gov

Optimization of Reaction Conditions: Temperature, Time, and Reagent Stoichiometry

The efficiency of the polyphosphoric acid-catalyzed synthesis of this compound is highly dependent on the optimization of several key reaction parameters.

Temperature: The reaction temperature is a critical factor, with a typical range being between 80°C and 180°C. A preferred and more optimal temperature range is cited as 110°C to 150°C. nih.gov Operating within this window ensures a sufficient reaction rate without promoting undesirable side reactions or decomposition of the reactants and product.

Time: The duration of the reaction is also crucial for maximizing the yield. Reaction times can vary from 4 to 16 hours, with a preferred range of 8 to 10 hours. nih.gov The optimal time is dependent on the specific reactants and temperature used.

Reagent Stoichiometry: The molar ratios of the reactants, including the diisopropyl butyronitrile, the ethyl ester compound, and the polyphosphoric acid, are key to the success of the synthesis. While specific ratios can be adjusted, a patent example details the use of 150 grams of diisopropyl butyronitrile with varying amounts of different ethyl esters and 400 grams of 115% polyphosphoric acid. nih.gov For instance, one example uses 120 grams of diethyl carbonate, while another uses 280 grams of triethyl phosphate. nih.gov These variations in stoichiometry impact the final product yield and the amount of unreacted starting material.

The table below, derived from patent data, illustrates the impact of different ethylating agents and reaction temperatures on the synthesis. nih.gov

| Ethylating Agent | Diisopropyl Butyronitrile (g) | Ethylating Agent (g) | Polyphosphoric Acid (115%) (g) | Reaction Temperature (°C) | Reaction Time (h) | Product Content (%) | Unreacted Nitrile (%) | Final Product (g) |

| Diethyl Carbonate | 150 | 120 | 400 | 125-135 | ~10 | 60 | 36 | 110 |

| Triethyl Phosphate | 150 | 280 | 400 | 140-150 | ~9 | 72 | 24 | 130 |

Mechanistic Elucidation of this compound Formation

The formation of this compound via the reaction of diisopropyl butyronitrile and an ethyl ester in the presence of a strong acid like polyphosphoric acid can be understood through the lens of the Ritter reaction and related nitrile transformations. nih.govresearchgate.netwikipedia.org

Insights into the Ritter Reaction and Related Nitrile Transformations

The Ritter reaction is a fundamental chemical transformation that converts a nitrile into an N-alkyl amide. researchgate.netwikipedia.org The reaction proceeds through the electrophilic addition of a carbocation or a related electrophilic species to the nitrogen atom of the nitrile. researchgate.net This addition results in the formation of a highly reactive nitrilium ion intermediate. Subsequent hydrolysis of this nitrilium ion yields the desired amide. researchgate.net

In the context of the synthesis of this compound, the ethyl ester, in the presence of the strong acid PPA, serves as the precursor to the ethyl carbocation or a related electrophilic ethylating agent. The diisopropyl butyronitrile, a sterically hindered nitrile, then acts as the nucleophile, attacking the electrophilic ethyl species. This leads to the formation of an N-ethyl nitrilium ion intermediate. The final step of the reaction is the hydrolysis of this intermediate to produce this compound. The use of a strong acid is crucial as it facilitates the generation of the carbocation from the ethyl ester. researchgate.net

Analysis of Reaction Selectivity and By-product Formation

The synthesis of this compound using the polyphosphoric acid-catalyzed method is noted for its high selectivity and the generation of few by-products. nih.gov This is a significant advantage over other potential synthetic routes, such as the direct reaction of diisopropyl butyronitrile with ethylene, which is reported to have poor selectivity and produce numerous by-products, complicating the purification process. nih.gov

The high selectivity of the PPA-catalyzed reaction can be attributed to the homogeneous nature of the liquid-phase reaction, which allows for better control over the reaction conditions. nih.gov However, as with any chemical reaction, the formation of some by-products is possible. In Ritter-type reactions, potential side reactions can include the elimination of a proton from the carbocation intermediate to form an alkene, or polymerization of the carbocation. The presence of a significant amount of unreacted diisopropyl butyronitrile in some examples suggests that the reaction may not proceed to completion under all conditions. nih.gov The careful control of temperature, reaction time, and stoichiometry is therefore essential to maximize the yield of the desired product and minimize the formation of impurities.

Exploration of Novel Synthetic Pathways and Process Intensification for this compound

While the established synthetic routes provide a reliable method for producing this compound, the exploration of novel synthetic pathways and the application of process intensification techniques could offer significant advantages in terms of efficiency, sustainability, and cost-effectiveness.

Given the sterically hindered nature of this compound, recent advancements in the synthesis of hindered amides are particularly relevant. researchgate.net Novel catalytic systems that operate under milder conditions could reduce energy consumption and the formation of by-products. For instance, the use of alternative Lewis or Brønsted acid catalysts could offer improvements in selectivity and ease of handling compared to polyphosphoric acid. researchgate.netmorressier.com

Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, offers promising avenues for the synthesis of this compound. aiche.org One of the most significant developments in this area is the use of continuous flow chemistry. nih.govacs.orgrsc.org A continuous flow process for the synthesis of this compound could offer several benefits over traditional batch processing, including:

Enhanced Heat and Mass Transfer: Flow reactors provide superior control over these parameters, leading to more consistent product quality and potentially higher yields.

Improved Safety: The small reaction volumes in flow reactors minimize the risks associated with handling reactive intermediates and exothermic reactions.

Facilitated Automation and Scalability: Flow systems are more easily automated and can be scaled up by "numbering-up" (running multiple reactors in parallel) rather than increasing the size of a single reactor. acs.org

Strategies for High Purity Product Isolation and Unreacted Material Recycling

A significant advancement in the synthesis of this compound involves a liquid-phase homogeneous reaction. google.com This method utilizes di-isopropyl butyronitrile and an ethyl ester compound as reactants, with polyphosphoric acid acting as a catalyst. google.com The reaction is characterized by its high selectivity and the minimal formation of by-products. google.com

Comparative Analysis of Different Amide Synthesis Methodologies

In contrast, the newer synthetic route employing an ethyl ester compound (such as diethyl carbonate, ethyl sulfate, or triethyl phosphate) and di-isopropyl butyronitrile in the presence of polyphosphoric acid offers significant advantages. google.com As all reactants are in the liquid phase, the reaction is a homogeneous liquid-phase reaction, which is easier to control and exhibits high selectivity. google.com This results in fewer by-products, simplifying the purification process and leading to a higher quality final product. google.com

Below is a comparative analysis of the two methodologies:

| Feature | Ritter Reaction | Polyphosphoric Acid Catalyzed Method |

| Reactants | Di-isopropyl butyronitrile, Ethene | Di-isopropyl butyronitrile, Ethyl ester compound |

| Catalyst | Strong acid | Polyphosphoric acid |

| Reaction Phase | Gas-liquid two-phase | Liquid homogeneous |

| Selectivity | Poor | High |

| By-products | Numerous | Few |

| Purification | Difficult | Simple (High vacuum distillation) |

| Yield | Lower | Higher |

Chemical Transformations and Reactivity Profile of this compound

The chemical reactivity of this compound is centered around the amide functional group.

Hydrolysis Pathways under Acidic and Basic Conditions

Amides, in general, can be hydrolyzed to their parent carboxylic acid and amine components under both acidic and basic conditions. While specific experimental data for the hydrolysis of this compound is not detailed in the provided search results, the general principles of amide hydrolysis can be applied.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of 2,2-diisopropylbutanoic acid and ethylamine (B1201723) hydrochloride.

Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the ethylamide anion, which is subsequently protonated by the solvent to yield ethylamine and the carboxylate salt of 2,2-diisopropylbutanoic acid.

Oxidation Reactions and Product Characterization

This compound can undergo oxidation reactions under specific conditions. The use of oxidizing agents like potassium permanganate (B83412) can lead to the formation of corresponding oxidized products. The specific products formed would depend on the reaction conditions and the strength of the oxidizing agent. Characterization of these products would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate their chemical structures.

Nucleophilic and Electrophilic Substitution Reactions at the Amide Moiety

The amide group of this compound can participate in substitution reactions.

Nucleophilic Substitution: The carbonyl carbon of the amide is susceptible to attack by nucleophiles. For instance, reduction with a strong reducing agent like lithium aluminum hydride would be expected to reduce the amide to the corresponding amine, N-ethyl-2,2-diisopropylbutanamine.

Electrophilic Substitution: The nitrogen atom of the amide has a lone pair of electrons, but its nucleophilicity is significantly reduced due to resonance with the adjacent carbonyl group. Therefore, electrophilic substitution directly on the nitrogen is less common than for amines. However, under certain conditions, reactions with strong electrophiles might be possible.

Advanced Analytical and Spectroscopic Characterization of N Ethyl 2,2 Diisopropylbutanamide

Development and Validation of Analytical Methods for n-Ethyl-2,2-diisopropylbutanamide

The characterization of this compound relies on a suite of analytical methods designed to quantify the principal component and identify potential impurities. These methods are crucial for ensuring the compound meets specified purity standards, often cited as 99% or higher. myuchem.comflavscents.com

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and profiling any impurities. A common approach involves a reverse-phase (RP) method which separates compounds based on their hydrophobicity. sielc.comsielc.com

A validated RP-HPLC method can effectively separate the target compound from synthesis-related byproducts or degradants. sielc.comsielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and water with an acid modifier like phosphoric acid. sielc.comsielc.com The method is versatile and can be adapted for fast analysis using Ultra-High-Performance Liquid Chromatography (UPLC) systems with smaller particle columns (e.g., 3 µm). sielc.comsielc.com Furthermore, this liquid chromatography method is scalable, allowing it to be used for the isolation of impurities through preparative separation, which is essential for their identification. sielc.comsielc.com

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | sielc.comsielc.com |

| Mode | Reverse-Phase (RP) | sielc.comsielc.com |

| Application | Purity assessment, impurity profiling, and preparative separation | sielc.comsielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile components. Given its boiling point of approximately 258-259 °C, this compound is amenable to GC analysis. flavscents.comthegoodscentscompany.com This method is particularly useful for identifying residual starting materials or volatile byproducts from its synthesis. google.com

In a typical GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification based on its mass-to-charge ratio and fragmentation pattern. While specific GC-MS application notes for this compound are not prevalent, the technique is standard for analyzing related N-alkyl amides and pyrrolidones in various matrices. researchgate.net

Spectrophotometric and Spectroscopic Techniques for Quantification and Identification

Beyond chromatography, other spectroscopic techniques play a role in the characterization of this compound. While UV-Vis spectrophotometry can be used for quantification, its application depends on the presence of a significant chromophore. The amide bond itself provides a weak UV absorbance, meaning this technique is often coupled with a separation method like HPLC (HPLC-UV) for accurate quantification in a mixture.

The primary spectroscopic techniques for identification are Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. IR is used for functional group confirmation, as detailed in section 3.2.1. NMR spectroscopy provides the most detailed information about the molecular structure, confirming the connectivity of atoms within the molecule.

Orthogonal Analytical Approaches, Including Liquid Chromatography-Mass Spectrometry (LC-MS)

To ensure comprehensive characterization, orthogonal analytical approaches are employed. These are distinct methods that measure the same analyte based on different chemical or physical principles, providing a higher degree of confidence in the results. Liquid Chromatography-Mass Spectrometry (LC-MS) is a prime example of an orthogonal technique to HPLC-UV.

LC-MS combines the powerful separation capabilities of HPLC with the sensitive and highly specific detection of mass spectrometry. For LC-MS analysis of this compound, the phosphoric acid in the HPLC mobile phase must be replaced with a volatile alternative, such as formic acid, to ensure compatibility with the mass spectrometer. sielc.comsielc.com High-resolution mass spectrometry can determine the compound's mass with extreme accuracy, confirming its elemental composition. The monoisotopic mass of this compound is 199.193614 g/mol .

Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts in Mass Spectrometry

| Adduct Form | Predicted m/z | Reference |

|---|---|---|

| [M+H]⁺ | 200.20090 | uni.lu |

| [M+Na]⁺ | 222.18284 | uni.lu |

| [M+K]⁺ | 238.15678 | uni.lu |

| [M+NH₄]⁺ | 217.22744 | uni.lu |

Note: 'M' represents the neutral molecule. Data predicted using computational models.

Spectroscopic Elucidation of Molecular Structure and Conformation of this compound

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound, confirming the presence of key functional groups and providing insight into its atomic arrangement.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its secondary amide and aliphatic groups.

The key expected absorptions include:

N-H Stretch: A moderate absorption from the secondary amide (R-NH-C=O) group, typically appearing in the region of 3350-3250 cm⁻¹.

C-H Stretch: Strong, sharp absorptions just below 3000 cm⁻¹ (e.g., 2970-2850 cm⁻¹) corresponding to the stretching vibrations of the numerous sp³-hybridized C-H bonds in the ethyl and diisopropyl groups. libretexts.org

C=O Stretch (Amide I band): A very strong and sharp absorption characteristic of the carbonyl group in the amide, typically found in the 1680-1630 cm⁻¹ region. libretexts.org

N-H Bend (Amide II band): A moderate absorption that occurs in the 1570-1515 cm⁻¹ range, resulting from the bending vibration of the N-H bond.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Secondary Amide (N-H) | Stretch | ~3350–3250 | libretexts.org |

| Alkyl (C-H) | Stretch | ~2970–2850 | libretexts.org |

| Amide Carbonyl (C=O) | Stretch (Amide I) | ~1680–1630 | libretexts.org |

| Secondary Amide (N-H) | Bend (Amide II) | ~1570–1515 | libretexts.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Proton Chemical Shift Analysis

The key to the structural assignment lies in analyzing the chemical shift (δ), signal multiplicity (splitting pattern), and integration (the area under the signal) of each proton signal. The expected signals for this compound are detailed below and summarized in the accompanying data table.

Ethyl Group Protons (Amide Nitrogen): The ethyl group attached to the amide nitrogen consists of a methylene (B1212753) group (-CH₂-) and a methyl group (-CH₃). The methylene protons are adjacent to the electron-withdrawing amide nitrogen, which would shift their signal downfield. These protons would appear as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl protons, in turn, would appear as a triplet, coupling with the two methylene protons.

Isopropyl Group Protons: The two isopropyl groups are chemically equivalent due to the symmetry of the molecule. Each isopropyl group contains a methine proton (-CH-) and two methyl groups (-CH₃). The methine proton is coupled to the six equivalent protons of the two methyl groups, which would theoretically result in a septet. The twelve methyl protons of the two isopropyl groups are equivalent and would appear as a doublet due to coupling with the single methine proton.

Butanamide Backbone Protons: The butanamide backbone features a quaternary carbon at the 2-position, meaning it has no attached protons. The ethyl group at this position consists of a methylene group (-CH₂-) and a terminal methyl group (-CH₃). The methylene protons are adjacent to the quaternary carbon and would likely appear as a quartet, coupled to the neighboring methyl protons. The terminal methyl protons would appear as a triplet, coupled to the adjacent methylene protons.

Amide Proton: The proton on the amide nitrogen (-NH-) often appears as a broad singlet. Its chemical shift can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The following interactive table summarizes the predicted ¹H NMR spectral data for this compound.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Amide NH | 5.5 - 8.5 | Broad Singlet | 1H |

| -N-CH₂ -CH₃ | 3.2 - 3.4 | Quartet | 2H |

| -C(CH (CH₃)₂)₂ | 1.8 - 2.2 | Multiplet (Septet) | 2H |

| -C-CH₂ -CH₃ | 1.5 - 1.8 | Quartet | 2H |

| -N-CH₂-CH₃ | 1.0 - 1.2 | Triplet | 3H |

| -C(CH(CH₃ )₂)₂ | 0.8 - 1.0 | Doublet | 12H |

| -C-CH₂-CH₃ | 0.7 - 0.9 | Triplet | 3H |

Note: The predicted chemical shifts are estimates based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

In the absence of experimental data, computational methods for predicting NMR spectra have become increasingly valuable. nih.govaip.orgarxiv.orgnih.gov These methods, often employing machine learning algorithms, can provide accurate predictions of chemical shifts and coupling constants, aiding in the structural elucidation of novel compounds. mdpi.com

Computational Approaches in Predicted Spectroscopic Signatures

Prediction of Collision Cross Section (CCS) Values for Mass Spectrometry Applications

Collision Cross Section (CCS) is a key physicochemical property that provides information about the size and shape of an ion in the gas phase. It is an increasingly important parameter in mass spectrometry-based analyses, such as ion mobility spectrometry-mass spectrometry (IMS-MS), as it aids in the confident identification of small molecules. nih.gov For novel or uncharacterized compounds like this compound, where an experimental CCS value may not be available, computational prediction methods are essential. nih.gov

A variety of computational approaches have been developed to predict CCS values, many of which leverage machine learning. mdpi.com These models are trained on large databases of experimentally determined CCS values and use molecular descriptors as input to predict the CCS of a new compound. nih.govccsbase.net

One such resource is the PubChemLite database, which provides predicted CCS values for a vast number of compounds, including this compound. The predictions in this database are generated using the CCSbase model. uni.lu CCSbase is an integrated platform that combines a comprehensive database of experimental CCS measurements with a high-throughput prediction model trained using machine learning. ccsbase.net The model accounts for different adducts that a molecule might form in the mass spectrometer.

The predicted Collision Cross Section (CCS) values for various adducts of this compound, as calculated by CCSbase, are presented in the interactive table below. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 200.20090 | 152.1 |

| [M+Na]⁺ | 222.18284 | 156.3 |

| [M-H]⁻ | 198.18634 | 152.0 |

| [M+NH₄]⁺ | 217.22744 | 171.4 |

| [M+K]⁺ | 238.15678 | 156.1 |

| [M+H-H₂O]⁺ | 182.19088 | 147.3 |

| [M+HCOO]⁻ | 244.19182 | 171.0 |

| [M+CH₃COO]⁻ | 258.20747 | 193.4 |

| [M+Na-2H]⁻ | 220.16829 | 153.2 |

| [M]⁺ | 199.19307 | 153.2 |

| [M]⁻ | 199.19417 | 153.2 |

Data sourced from the PubChemLite database, predicted using CCSbase. uni.lu

The accuracy of such prediction models is critical for their application in analytical workflows. Studies comparing different machine learning-based CCS prediction models, such as CCSP2.0, CCSbase, and AllCCS, have shown that their performance can vary depending on the chemical class of the molecule and the adduct type. acs.org For instance, predictions for [M+H]⁺ adducts often demonstrate higher accuracy, which may be attributed to the larger representation of this adduct type in the training datasets. acs.org These models continue to be refined as more experimental data becomes available, further enhancing their predictive power and utility in chemical analysis.

Biological and Pharmacological Research of N Ethyl 2,2 Diisopropylbutanamide Analogs

Modulatory Effects on Transient Receptor Potential (TRP) Channels

The primary mechanism by which n-Ethyl-2,2-diisopropylbutanamide and similar compounds exert their cooling effect is through the activation of specific TRP channels, which are crucial components of the peripheral nervous system involved in thermosensation.

Research has firmly established that this compound, also known as WS-27, functions as a potent agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) channel. alfa-chemistry.comaogubio.comgreenspringshop.comhandomchemicals.comechemi.com TRPM8 is a well-characterized ion channel that is activated by cold temperatures and cooling agents, leading to the perception of a cooling sensation. The interaction of this compound with TRPM8 is a key area of investigation for understanding its physiological effects.

While the activity of this compound on TRPM8 is well-documented, its effects on the Transient Receptor Potential Ankryin 1 (TRPA1) channel are less clear from available research. TRPA1 is another thermosensitive ion channel that can be activated by a variety of stimuli, including cold temperatures and pungent compounds. Further research is needed to fully elucidate the agonist or antagonist activity of this compound on TRPA1 receptors.

The potency of this compound as a TRPM8 agonist is quantified by its half maximal effective concentration (EC50) value. This value represents the concentration of the compound required to elicit a half-maximal response from the receptor. Fluorometric Imaging Plate Reader (FLIPR) assays are a common high-throughput screening method used to determine the EC50 values of compounds by measuring changes in intracellular calcium levels upon receptor activation.

Table 1: Reported EC50 Values for Selected Cooling Agents on TRPM8

| Compound | EC50 (µM) | Receptor | Assay Type |

|---|---|---|---|

| This compound (WS-27) | Data Not Available | TRPM8 | FLIPR |

| WS-3 | 3.7 targetmol.com | TRPM8 | Not Specified |

Note: The EC50 value for WS-3 is provided for comparative context. Specific FLIPR assay data for this compound was not found in the reviewed sources.

Investigation of Receptor Binding Profiles and Signal Transduction Pathways

Understanding how this compound interacts with its target receptors and the subsequent intracellular signaling cascades is fundamental to comprehending its biological activity.

Recent research has uncovered a potential link between TRPM8 activation and cellular pathways involving tumor suppressor genes like p53. nih.gov The p53 protein plays a crucial role in preventing cancer formation and can induce apoptosis (programmed cell death) in response to cellular stress. Some studies suggest that the activation of TRPM8 can, in certain cellular contexts, contribute to p53-mediated apoptosis. However, there is currently no specific research available that directly investigates the interaction of this compound with the p53 pathway as a consequence of TRPM8 activation. This remains an area for future investigation to explore the broader pharmacological implications of this cooling agent.

Preclinical Evaluation of Biological Efficacy of Amide Analogs

The biological efficacy of this compound and its analogs is largely centered on their ability to produce distinct sensory experiences, which has significant applications in various consumer products.

A key characteristic of this compound is its ability to induce a potent cooling sensation, a chemesthetic effect, that is separate from any taste or smell. alfa-chemistry.comaogubio.comgreenspringshop.com This distinguishes it from traditional cooling agents like menthol, which has a characteristic minty flavor. Commercial information highlights that WS-27 provides a continuous and long-lasting cooling and refreshing effect without the harshness, stinging, or burning sensations that can be associated with menthol. alfa-chemistry.comaogubio.comgreenspringshop.com

Sensory research indicates that different cooling agents are perceived in specific areas of the mouth. aogubio.com this compound (WS-27) is reported to primarily affect the front of the mouth and tongue, delivering a high-impact and intense cooling sensation. alfa-chemistry.comaogubio.comgreenspringshop.com This localized effect, combined with its lack of inherent flavor, makes it a versatile ingredient for modulating the sensory profile of products without altering their intended taste.

Table 2: Sensory Profile of this compound (WS-27)

| Sensory Attribute | Description |

|---|---|

| Primary Sensation | Cooling |

| Flavor Profile | Almost odorless, slight minty note greenspringshop.com |

| Location of Sensation | Primarily front of the mouth and tongue alfa-chemistry.comaogubio.comgreenspringshop.com |

| Sensation Quality | High impact, intense, no harshness or bitterness alfa-chemistry.comaogubio.comgreenspringshop.com |

Mitigation of Irritation Associated with Other Compounds via Cooling Mechanism

This compound, also known as cooling agent WS-27, is a synthetic compound recognized for its ability to induce a cooling sensation on the skin and mucous membranes. handomchemicals.comhandomchemical.com It presents as a white, needle-shaped crystal with no significant aroma. handomchemicals.comhandomchemical.com A key characteristic of this compound is that it is non-irritating and non-bitter. handomchemicals.comhandomchemical.com This inherent lack of irritancy, combined with its potent cooling effect, allows it to be used to counteract or mask irritation that may be caused by other components within a given formulation. The cooling sensation provides a sensory distraction, effectively mitigating the perception of irritation.

Inhibition of Kinase Activity by Structurally Related Compounds (e.g., RIPK1 inhibition by RIPA-56)

A structurally related analog, RIPA-56, has been identified as a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a crucial mediator of inflammation and cell death pathways. nih.govfrontiersin.org RIPA-56 was discovered through the screening of a chemical library containing 200,000 compounds. nih.gov It effectively inhibits the kinase activity of RIPK1 with an IC₅₀ value of 13 nM. nih.gov Importantly, RIPA-56 demonstrates selectivity, as it has no inhibitory effect on the activity of the related RIPK3 kinase. nih.gov

The inhibitory action of RIPA-56 confers a protective effect against programmed cell death. In mouse L929 cells, RIPA-56 showed a protective effect against necrosis induced by a combination of TNF-α, Smac mimetic, and z-VAD (TSZ), with an EC₅₀ value of 27 nM. nih.gov The use of RIPA-56 in cellular models has been shown to decrease the expression of RIPK3 and the phosphorylation of Mixed Lineage Kinase Domain-like protein (MLKL), key events in the execution of necroptosis. frontiersin.org

Table 1: Biological Activity of RIPA-56

| Compound | Target | Activity Type | Value | Cell Line | Effect |

|---|---|---|---|---|---|

| RIPA-56 | RIPK1 | Inhibition (IC₅₀) | 13 nM | - | Inhibits kinase activity nih.gov |

| RIPA-56 | RIPK3 | Inhibition | No effect | - | Selective for RIPK1 nih.gov |

| RIPA-56 | - | Protection (EC₅₀) | 27 nM | Mouse L929 | Protects from TSZ-induced necrosis nih.gov |

Mechanisms of Action at the Molecular and Cellular Level

The biological effects of these amide compounds are rooted in their specific interactions with molecular targets such as enzymes and receptors.

Influence on Enzyme and Receptor Activity through Specific Molecular Interactions

The mechanism of RIPK1 inhibition by RIPA-56 has been elucidated through molecular docking models. nih.gov RIPA-56 binds tightly within an L-shaped hydrophobic pocket of the RIPK1 kinase domain. nih.gov This high-affinity binding is stabilized by specific hydrogen bonds. nih.gov

One hydrogen bond forms between the carbonyl oxygen on the benzene (B151609) ring of RIPA-56 and the main chain amine group of the amino acid Aspartate 156 (Asp156) in RIPK1. nih.gov A second hydrogen bond is established between the 2,2-dimethylbutanamide (B3045117) portion of RIPA-56 and Valine 76 (Val76) of the kinase. nih.gov Furthermore, the benzene ring of RIPA-56 occupies a narrow hydrophobic pocket formed by the residues Leu70, Leu129, Val134, His136, Ile154, and Ser161. nih.gov This precise fit and the combination of hydrogen bonds and hydrophobic interactions account for the potent and specific inhibition of RIPK1 by RIPA-56. nih.gov

Table 2: Molecular Interactions of RIPA-56 with RIPK1

| Interacting Part of RIPA-56 | Interacting Residue in RIPK1 | Type of Interaction | Pocket/Region |

|---|---|---|---|

| Carbonyl Oxygen (on benzene ring) | Asp156 (main chain NH) | Hydrogen Bond | L-shaped hydrophobic pocket nih.gov |

| 2,2-Dimethylbutanamide moiety | Val76 | Hydrogen Bond | L-shaped hydrophobic pocket nih.gov |

| Benzene ring | Leu70, Leu129, Val134, His136, Ile154, Ser161 | Hydrophobic Interaction | Left hydrophobic pocket nih.gov |

Table 3: Mentioned Chemical Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | WS-27, Cooling agent WS-27 handomchemicals.com |

Synthesis and Biological Profiling of N Ethyl 2,2 Diisopropylbutanamide Derivatives and Analogs

Rational Design and Synthesis of Novel Amide Scaffolds Based on n-Ethyl-2,2-diisopropylbutanamide

The rational design of new amide scaffolds branching from this compound focuses on systematic structural modifications to probe structure-activity relationships. This approach allows for the fine-tuning of the molecule's physicochemical and biological characteristics.

The introduction of hydroxyethyl (B10761427) and diethyl groups onto the butanamide scaffold represents a strategic approach to modify the compound's polarity, hydrogen-bonding capabilities, and steric profile.

While direct synthetic routes for N-hydroxyethyl-2,2-diisopropylbutanamide are not extensively detailed in publicly available literature, general methods for the synthesis of N-(2-hydroxyethyl) amides can be informative. For instance, the synthesis of N-(2-Hydroxyethyl)-2-pyrrolidone has been achieved through the reaction of methyl 4-oxobutanoate (B1241810) with monoethanolamine in the presence of a ruthenium on carbon (Ru/C) catalyst under hydrogen pressure. chemicalbook.com This type of reductive amination or direct amidation of a carboxylic acid or its ester with ethanolamine (B43304) are common strategies to introduce a hydroxyethyl moiety. Another approach involves the reaction of a suitable precursor, like an isothiourea, with ethanolamine to yield a protected N-(2-hydroxyethyl)-guanidine, which highlights a pathway to incorporate this functional group. researchgate.net

Regarding diethyl substituents, the synthesis of analogs such as N,N-diethyl-2,2-dimethylbutanamide provides insight into the methodologies that could be applied. nih.gov The synthesis of this compound itself involves the reaction of di-isopropyl butyronitrile (B89842) with an ethyl ester compound like diethyl carbonate, ethyl sulfate, or triethyl phosphate, catalyzed by polyphosphoric acid. google.com A similar strategy could likely be employed using a diethylamine (B46881) source or a corresponding N,N-diethyl amide precursor to generate N,N-diethyl-2,2-diisopropylbutanamide.

Table 1: Comparison of Parent Compound and Potential Derivatives

| Compound | Key Structural Feature | Potential Impact on Properties |

|---|---|---|

| This compound | N-ethyl group | Baseline lipophilicity and steric bulk |

| N-(2-hydroxyethyl)-2,2-diisopropylbutanamide | N-hydroxyethyl group | Increased polarity, potential for hydrogen bonding |

| N,N-diethyl-2,2-diisopropylbutanamide | N,N-diethyl group | Increased steric bulk around the amide nitrogen |

The incorporation of cyclopropyl (B3062369) and phenyl groups into the this compound structure is a rational design strategy to explore the effects of conformational rigidity and aromatic interactions.

The synthesis of phenyl derivatives, for example N-phenyl-2,2-diisopropylbutanamide, could be approached through standard amidation procedures, such as the reaction of 2,2-diisopropylbutanoyl chloride with aniline. The presence of a phenyl group can introduce potential for π-π stacking interactions with biological targets. The preparation of related compounds like isopropyl 2-diazoacetyl(phenyl)carbamate demonstrates synthetic routes for incorporating a phenyl group onto a nitrogen atom within a similar chemical environment. nih.gov

Structure-Function Analysis of Substituted this compound Analogs

The analysis of how structural modifications to this compound affect its function is crucial for understanding its mechanism of action and for the design of more potent and selective analogs.

While direct comparative studies of N-Cyclopropyl-5-methyl-2-isopropylcyclohexanecarboxamide with this compound are not prominent in the literature, research on structurally related N-cyclopropylmethyl derivatives provides valuable insights into the role of the cyclopropyl group. In a study of N-cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines, the N-cyclopropylmethyl group was a key component for high affinity and selectivity for the kappa opioid receptor. nih.gov This suggests that the rigid cyclopropyl ring system can play a significant role in orienting the molecule within a receptor binding pocket to achieve a specific biological effect. nih.gov

The investigation of simpler or more complex analogs helps to delineate the importance of various structural features of this compound.

N-Benzyl-N-hydroxy-2,2-dimethylbutanamide: This analog introduces both a benzyl (B1604629) and a hydroxyl group on the amide nitrogen, significantly altering the steric and electronic properties. bldpharm.com The benzyl group adds a bulky, aromatic substituent, while the N-hydroxy functionality can act as a hydrogen bond donor and may influence the compound's metabolic stability. The study of such analogs can reveal the tolerance of the target receptor for larger substituents and the importance of hydrogen bonding at this position. A related compound, N-Benzyl-2-hydroxybenzamide, has been synthesized and its crystal structure shows intramolecular hydrogen bonding, which can influence its conformation. nih.govresearchgate.net

Table 2: Investigated Analogs and Their Structural Differences

| Analog | Key Structural Modification from Parent Compound | Potential Functional Implications |

|---|---|---|

| N,2-Dimethylbutanamide | Replacement of diisopropyl group with a single methyl group; N-methyl instead of N-ethyl | Reduced steric bulk at α-carbon; altered N-substituent size |

| N-Benzyl-N-hydroxy-2,2-dimethylbutanamide | Replacement of diisopropyl group with dimethyl; N-benzyl and N-hydroxy instead of N-ethyl | Introduction of aromatic ring and hydrogen-bonding group; altered steric and electronic profile |

The substitution of isopropyl and methyl groups at various positions on the amide scaffold has a profound impact on the molecule's interaction with biological targets.

The presence of bulky isopropyl groups at the α-carbon, as seen in this compound, creates significant steric hindrance. This can influence the molecule's conformational preferences and its ability to fit into a binding site. In a study on isopropyl amide derivatives as muscarinic M2 receptor antagonists, the isopropyl groups were found to be important for achieving high potency and selectivity. nih.gov

The addition of a methyl group can also have a significant, context-dependent effect on biological activity. A literature analysis of over 2000 cases showed that the addition of a methyl group can lead to a substantial increase in binding affinity. nih.gov This can be due to favorable hydrophobic interactions with the protein target or by inducing a more favorable binding conformation. For example, the introduction of a methyl group in a p38α MAP kinase inhibitor improved its activity by over 200-fold. nih.gov This highlights that even small modifications like the addition of a methyl group can have a dramatic impact on the amide's function.

Development of Amide Compound Libraries for High-Throughput Biological Screening

The development of focused and diverse compound libraries is a cornerstone of modern drug discovery and chemical biology. For amide compounds, such as this compound and its derivatives, the creation of dedicated libraries for high-throughput screening (HTS) allows for the rapid and systematic exploration of their biological potential against a multitude of targets. enamine.netchemscene.com This approach moves beyond the investigation of single compounds to the parallel assessment of hundreds to thousands of structurally related molecules, significantly accelerating the identification of novel bioactive agents.

The principles of HTS are centered on the miniaturization and automation of assays to test large numbers of compounds quickly and efficiently. researchgate.net This technology is a vital tool for identifying "hits"—compounds that exhibit a desired activity in a primary screen. researchgate.net These initial hits can then be subjected to more detailed biological and chemical analysis to establish structure-activity relationships (SAR) and to optimize their properties.

The design of an amide compound library, particularly one based on a scaffold like this compound, can follow several strategies. A common approach is to create a "focused library" where the core structure is systematically modified at specific points of diversity. researchgate.net For instance, a library could be generated by varying the N-alkyl substituent and the groups attached to the diisopropylbutanamide core. This allows for a detailed exploration of the chemical space immediately surrounding the parent compound.

Alternatively, a "diversity-oriented" approach can be employed to generate a wider range of chemical structures. This can involve incorporating different amide cores or utilizing a broader array of building blocks in the synthesis. The goal of a diversity-oriented library is to cover a larger and more varied chemical space, increasing the probability of finding novel biological activities.

The synthesis of these libraries often relies on robust and high-throughput chemical methods. Parallel synthesis techniques, where multiple reactions are carried out simultaneously in multi-well plates, are frequently used to expedite the creation of the compound collection. The purity and identity of the compounds in the library are crucial for the reliability of the screening data and are typically confirmed using analytical techniques such as LC-MS and NMR. enamine.net

Once a library is synthesized, it can be screened against a wide range of biological targets, including enzymes, receptors, and whole cells, to identify compounds with specific activities. For example, an amide library could be screened for antimicrobial activity against various bacterial or fungal strains. chemscene.com The data from these screens can be used to construct detailed SAR tables, which correlate structural modifications with changes in biological activity.

Interactive Data Table: Hypothetical High-Throughput Screening Data for a Focused Amide Library

| Compound ID | N-Substituent | Core Modification | Biological Activity (IC50, µM) |

| L1-A1 | Ethyl | 2,2-diisopropylbutanamide | >100 |

| L1-A2 | Propyl | 2,2-diisopropylbutanamide | 85.3 |

| L1-A3 | Isopropyl | 2,2-diisopropylbutanamide | 52.1 |

| L1-A4 | Butyl | 2,2-diisopropylbutanamide | 91.7 |

| L1-B1 | Ethyl | 2-isopropyl-2-tert-butylbutanamide | 75.4 |

| L1-B2 | Propyl | 2-isopropyl-2-tert-butylbutanamide | 45.8 |

| L1-B3 | Isopropyl | 2-isopropyl-2-tert-butylbutanamide | 28.9 |

| L1-B4 | Butyl | 2-isopropyl-2-tert-butylbutanamide | 63.2 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific biological screening data for this compound derivatives is not publicly available.

Academic Perspectives on Safety Evaluation and Regulatory Science for Amide Compounds

Methodologies for Toxicological Assessment of Amide-Based Flavoring Agents

The evaluation of amide-based flavoring agents relies on a tiered approach that integrates data on chemical structure, metabolism, intake, and toxicity. This ensures a comprehensive understanding of the potential risks associated with their consumption.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) is a key international scientific body responsible for the safety evaluation of food additives, including flavoring agents. who.int JECFA evaluates flavoring agents, including aliphatic and aromatic amides, by grouping them based on their chemical structure and metabolic pathways. inchem.orgwho.intfsc.go.jp This approach allows for the assessment of structurally related compounds, leveraging available data across the group.

The committee's evaluation process involves a stepwise procedure that considers structure-activity relationships, intake levels, and available toxicological data. europa.eueuropa.eu For many aliphatic amines and amides, JECFA has concluded "No safety concern at estimated levels of intake as flavouring substances" based on this procedural approach. europa.eueuropa.eu However, for n-Ethyl-2,2-diisopropylbutanamide, assigned JECFA number 2005, the evaluation is currently incomplete as the committee has determined that additional data are required to finalize its safety assessment. who.int

Table 1: JECFA Status of this compound

| Parameter | Status |

|---|---|

| JECFA Number | 2005 |

| Functional Class | Flavouring Agent |

| Evaluation Status | Evaluation is not completed |

| Reason | Additional data required |

| ADI | Evaluation is not completed |

Source: WHO/JECFA who.int

In the United States, the Generally Recognized as Safe (GRAS) framework is a critical pathway for the evaluation of flavoring substances. This framework allows for a substance to be considered safe based on a consensus of qualified experts, using scientific procedures. For structurally related amides, the GRAS assessment often relies on the same principles as the JECFA evaluation, including a stepwise approach that integrates information on structure-activity relationships, intake from current uses, and toxicological thresholds of concern. europa.eueuropa.eu

This compound is listed by the Flavor and Extract Manufacturers Association (FEMA) with FEMA Number 4557. thegoodscentscompany.com The FEMA Expert Panel utilizes a hierarchical approach to safety evaluation, classifying substances into structural classes. This compound is placed in Structural Class III. thegoodscentscompany.com The evaluation for GRAS status considers the anticipated metabolic fate and the existing toxicological data on the compound and its structural analogs.

Genotoxicity assays are a fundamental component of the safety screening for new chemical compounds, including amide-based flavoring agents. wuxiapptec.com These tests are designed to detect the potential of a substance to cause damage to genetic material (DNA), which could lead to mutations and an increased risk of cancer. youtube.com The safety assessment typically involves a battery of tests, as no single assay can detect all relevant genotoxic mechanisms. wuxiapptec.com

In Vitro Assays: These are initial screening tests conducted in a controlled laboratory setting using bacteria or cultured mammalian cells. wuxiapptec.comadmescope.com Common in vitro genotoxicity assays include:

Bacterial Reverse Mutation Assay (Ames Test): This test uses strains of bacteria to identify substances that can cause gene mutations. wuxiapptec.comyoutube.com

In Vitro Micronucleus Assay: This assay uses cultured mammalian cells to detect structural or numerical chromosomal aberrations. wuxiapptec.com The formation of micronuclei, which are small DNA fragments outside the main nucleus, indicates potential genotoxic damage. youtube.com

In Vivo Assays: If in vitro tests indicate potential genotoxicity, or as part of a comprehensive safety evaluation, in vivo assays are conducted in living organisms, typically rodents. wuxiapptec.comnih.gov These assays are crucial for understanding the genotoxic potential of a substance within a whole biological system, including its metabolism and distribution. Transgenic rodent models are sometimes used to assess mutagenicity in any specific organ or tissue. nih.gov

Preclinical studies in animals are essential for evaluating the safety of flavoring agents prior to their approval for human consumption. The 90-day subchronic toxicity study is a standard and crucial component of this evaluation. These studies are designed to assess the potential adverse effects of repeated, long-term exposure to a substance.

One example of such a study design is the 90-day nose-only rodent inhalation study, which can be adapted for oral exposure studies. nih.gov In these studies, animals, such as Sprague-Dawley rats, are exposed to multiple concentrations of the test substance daily for 90 days. nih.gov A comprehensive range of endpoints are evaluated, including:

Food consumption and body weight changes

Clinical observations

Hematology and serum chemistry parameters

Urinalysis

Organ weights

Histopathological examination of tissues nih.gov

The data from these studies are used to identify any target organs for toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL). nih.gov

Identification of Data Gaps in the Safety Profiles of this compound

Despite the established methodologies for safety assessment, significant data gaps exist for this compound, which have so far precluded a conclusive safety evaluation by international bodies like JECFA.

A major data gap in the safety profile of this compound is the absence of a No-Observed-Adverse-Effect Level (NOAEL). who.int A NOAEL is the highest dose of a substance at which no statistically or biologically significant adverse effects are observed in a given study. fao.org The establishment of a NOAEL, typically from a 90-day or other repeated-dose toxicity study, is a critical prerequisite for determining an Acceptable Daily Intake (ADI) for a food additive. fao.orgmhlw.go.jp

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Requirements for Comprehensive Toxicological Data to Complete Safety Evaluations

A complete safety evaluation for any chemical compound, including amides like this compound, is contingent upon a comprehensive toxicological dataset. According to the Joint FAO/WHO Expert Committee on Food Additives (JECFA), the safety evaluation for this compound has not been completed cnreagent.com. Finalizing such an evaluation requires a suite of standardized tests to characterize the compound's potential hazards. Regulatory bodies generally require a tiered approach to toxicological testing, where data from initial screenings inform the necessity for more in-depth, long-term studies.

For amide compounds used in cosmetics, for instance, safety assessments rely on data pertaining to dermal irritation and sensitization, especially for ingredients with high use concentrations nih.gov. A thorough evaluation would extend to cover various endpoints, including genotoxicity, acute and chronic toxicity, carcinogenicity, and reproductive and developmental toxicity. The goal is to establish a toxicological profile that allows for a comprehensive risk assessment under specific exposure scenarios. The collection of such data is a prerequisite for a full safety and regulatory review nih.govnih.gov.

The following table outlines the typical toxicological data required for a comprehensive safety evaluation of a novel amide compound.

| Toxicological Endpoint | Description | Purpose |

| Acute Toxicity | Evaluation of effects from a single, high-level exposure via relevant routes (oral, dermal, inhalation). | Determines the intrinsic short-term toxicity and helps classify the substance for handling and transport. |

| Sub-chronic Toxicity | Repeated dose studies (e.g., 90-day oral toxicity study in rodents) to identify adverse effects from medium-term exposure. | Identifies target organs, establishes a No-Observed-Adverse-Effect Level (NOAEL), and informs dose selection for chronic studies. |

| Chronic Toxicity/Carcinogenicity | Long-term (e.g., 2-year) exposure studies to assess cumulative toxicity and carcinogenic potential. | Evaluates the risk of long-term health effects, including cancer, from prolonged exposure. |

| Genotoxicity | A battery of tests (e.g., Ames test, in vitro and in vivo micronucleus assays) to assess the potential to damage genetic material. | Determines if the compound can cause mutations or chromosomal damage, which can lead to cancer or heritable defects. |

| Reproductive & Developmental Toxicity | Studies to evaluate potential adverse effects on sexual function, fertility, and development of offspring. | Assesses risks to reproductive health and the potential for birth defects. |

| Skin/Eye Irritation & Sensitization | Tests to determine if the compound causes local irritation to skin and eyes or elicits an allergic (sensitization) response upon skin contact. | Crucial for compounds with potential for dermal exposure, such as in cosmetics or industrial handling. nih.gov |

| Pharmacokinetics (ADME) | Studies of the Absorption, Distribution, Metabolism, and Excretion of the compound. | Understands how the body processes the chemical, which is critical for interpreting toxicity data and extrapolating from animals to humans. sielc.com |

Strategies for Standardizing Research Protocols to Address Discrepancies in Biological Activity Assessments

Discrepancies in the reported biological activity of amide compounds often arise from a lack of standardized research protocols. To ensure that experimental results are accurate, reliable, and reproducible, the validation of test methods is essential edraservices.nl. Standardization is a continuous process that begins with a clear definition of the assay's purpose and performance characteristics, followed by rigorous documentation of the methodology and validation results edraservices.nl.

Strategies for standardization involve several key areas. Firstly, the use of universally accepted guidelines, such as those from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the Clinical and Laboratory Standards Institute (CLSI), can provide a framework, although specific standards for natural or novel synthetic compounds are often lacking nih.gov. Secondly, establishing and using a common, well-characterized reference standard in all assays allows for the calculation of relative activity or potency, which helps to normalize results between different laboratories and experiments biopharminternational.com. Finally, implementing robust quality control measures, including routine monitoring of assay performance over time, is critical to detect and correct for any drift or changes in the assay's sensitivity or consistency biopharminternational.com.

Importance of Controlled Assay Conditions and Verification of Compound Integrity

The reliability of any biological activity assessment hinges on two fundamental principles: maintaining strictly controlled assay conditions and verifying the integrity of the compound being tested.

Controlled assay conditions are paramount because biological systems, whether they are isolated enzymes, cell cultures, or whole organisms, are highly sensitive to their environment. Factors such as temperature, pH, incubation time, and the composition of the assay medium can significantly influence the outcome of an experiment researchgate.netbritannica.com. For example, the enzymatic hydrolysis of amide bonds is a pH-dependent process nih.gov. Therefore, slight variations in these parameters can lead to significant differences in measured activity, making it difficult to compare results across studies. A well-defined and consistently applied protocol is necessary to ensure that the observed biological effect is a true consequence of the compound's action and not an artifact of experimental variability edraservices.nlbiopharminternational.com.

Equally important is the verification of compound integrity, which encompasses its identity, purity, and stability. Hits from high-throughput screening (HTS) can often be misleading if the compound has degraded, polymerized, or is contaminated with impurities during storage nih.gov. Such "nuisance compounds" can interfere with assay readouts through various mechanisms, including light interference, aggregation, or non-specific reactivity, leading to false-positive results nih.gov. Therefore, it is crucial to confirm that the test substance is what it is supposed to be and is present in a known purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential tools for this purpose nih.gov. For instance, HPLC methods have been developed for the analysis of this compound, which can be used to confirm its purity and stability in a sample before a biological assay is performed sielc.com. This verification step ensures that the observed biological activity is attributable to the compound of interest and not to a contaminant or degradation product.

The following table summarizes key parameters that must be controlled and verified to ensure the validity of biological activity assessments.

| Parameter | Importance in Assay Standardization | Method of Control/Verification |

| Compound Identity | Ensures the correct molecule is being tested. | Spectroscopic methods (e.g., NMR, MS). |

| Compound Purity | Prevents impurities from causing false positive/negative results or confounding the dose-response relationship. nih.gov | Chromatographic methods (e.g., HPLC, GC) with purity analysis (e.g., >95%). nih.gov |

| Compound Stability | Confirms the compound does not degrade under storage or assay conditions, which would alter its effective concentration. nih.gov | Re-analysis of the compound by HPLC/MS over time and under specific conditions (pH, temperature, light). biopharminternational.com |

| pH | Affects compound solubility, stability, and the function of biological targets like enzymes and cells. nih.gov | Use of buffered solutions; pH measurement before and after the assay. |

| Temperature | Influences the rate of chemical reactions and biological processes. | Use of calibrated incubators, water baths, or temperature-controlled plate readers. |

| Reagent Quality & Concentration | Ensures consistency in the assay system; variable reagent quality can introduce artifacts. | Use of high-purity reagents from a consistent source; validation of reagent concentration. |

| Incubation Time | The duration of exposure can directly impact the magnitude of the biological response. | Precise and consistent timing for all samples and experiments. |

Future Directions in Regulatory Science and Risk Assessment for Novel Amide Compounds

The field of regulatory science is continuously evolving to incorporate more efficient and predictive methods for the risk assessment of novel chemicals, including new amide compounds. A significant future direction involves the increasing use of computational and in silico approaches, such as machine learning and artificial intelligence (AI). These methods can predict potential toxicological side effects based on a compound's molecular properties and functional groups, offering a first-pass screen to prioritize or de-prioritize compounds for further development early in the discovery pipeline mdpi.com. By analyzing structure-toxicity relationships, these models can identify chemical features that may be associated with adverse outcomes, guiding the synthesis of safer alternatives tandfonline.com.

Another key area of advancement is the development and regulatory acceptance of New Approach Methodologies (NAMs). These include sophisticated in vitro models like organ-on-a-chip, 3D cell cultures, and high-throughput screening (HTS) assays nih.govnih.gov. For example, impedance-based cellular assays can provide real-time, non-invasive monitoring of cell viability and monolayer integrity, offering a more dynamic and higher-throughput alternative to traditional endpoint assays mdpi.com. These methods aim to provide more human-relevant data while reducing the reliance on animal testing.

Furthermore, future regulatory frameworks will likely emphasize a more integrated approach to risk assessment, combining data from computational modeling, HTS, in vitro assays, and targeted in vivo studies. This "integrated approach to testing and assessment" (IATA) allows for a more holistic and weight-of-evidence-based evaluation. For novel amide compounds, this means that early predictive data on their biological activity and potential for interference in assays will become increasingly important for guiding an efficient and robust regulatory evaluation nih.govnih.gov.

The table below highlights some of the emerging approaches that are shaping the future of risk assessment for novel amide compounds.

| Emerging Approach | Description | Potential Impact on Regulatory Science |

| Machine Learning & AI | Use of algorithms to predict toxicity and biological activity from chemical structure and properties. mdpi.com | Enables rapid, early-stage hazard identification; reduces the number of synthesized and tested compounds; prioritizes resources. |

| High-Throughput Screening (HTS) | Automated, rapid testing of thousands of chemicals for biological activity against specific targets or cellular pathways. nih.gov | Accelerates the pace of safety screening and allows for broader characterization of a compound's biological interactions. |

| Organ-on-a-Chip / 3D Cell Culture | Microfluidic devices or 3D cultures that mimic the structure and function of human organs. | Provides more physiologically relevant data on human toxicity compared to traditional 2D cell cultures, improving prediction of human responses. |

| Integrated Approaches to Testing and Assessment (IATA) | A structured framework that integrates data from multiple sources (in silico, in vitro, in vivo) to make a regulatory decision. | Moves away from a fixed checklist of tests towards a more flexible, evidence-based approach, potentially reducing animal use and improving efficiency. |

| Real-Time Bioassays | Technologies that continuously monitor cellular responses to a compound over time. mdpi.com | Provides dynamic data on the kinetics of toxicity and cellular recovery, offering a more comprehensive understanding than single endpoint assays. |

常见问题

Q. Q1. What analytical techniques are recommended for structural confirmation of n-Ethyl-2,2-diisopropylbutanamide in synthesized batches?

Answer: Structural confirmation requires a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to resolve branching patterns (e.g., diisopropyl groups) and ethylamide functionality. For example, methyl and isopropyl proton signals typically appear in δ 0.8–1.5 ppm.

- Mass Spectrometry (MS): High-resolution MS (HRMS) or GC-MS can confirm molecular weight (CHNO, theoretical MW 171.27 g/mol) and fragmentation patterns.

- Infrared (IR) Spectroscopy: Validate amide C=O stretching (~1650–1680 cm) and N-H bending (~1550 cm) .

Q. Q2. How should researchers address discrepancies in purity assessments of this compound across different analytical batches?

Answer: Discrepancies often arise from residual solvents or incomplete purification. Mitigate this by:

- Chromatographic Methods: Use reverse-phase HPLC with UV detection (λ = 210–220 nm) and compare retention times against certified reference standards.

- Thermogravimetric Analysis (TGA): Detect volatile impurities by monitoring mass loss under controlled heating.

- Cross-Validation: Replicate analyses using independent techniques (e.g., NMR vs. HPLC) and report confidence intervals .

Advanced Research Questions

Q. Q3. What experimental design considerations are critical for evaluating the thermal stability of this compound under varying pH conditions?

Answer:

- Controlled Degradation Studies: Incubate samples in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation kinetics via HPLC-MS to identify hydrolytic byproducts (e.g., isopropylamine derivatives).

- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life predictions. For example, ester or amide bond cleavage rates increase exponentially with temperature.

- Isotopic Labeling: Use deuterated analogs (e.g., D-ethyl groups) to track degradation pathways via isotopic shifts in MS .

Q. Q4. How can researchers resolve contradictions in toxicological data for this compound and its structural analogs?

Answer:

- Comparative QSAR Analysis: Use quantitative structure-activity relationship (QSAR) models to assess toxicity differences between analogs (e.g., N-ethyl vs. N-methyl substitutions). Parameters like logP and steric hindrance influence bioavailability.

- In Vitro Assays: Conduct cytotoxicity screens (e.g., MTT assay on HepG2 cells) to compare IC values.

- Meta-Analysis: Review JECFA evaluations (e.g., FAO/WHO 2016) highlighting data gaps in NOAEL (No Observed Adverse Effect Level) determination for structurally related amides .

Q. Q5. What methodological challenges arise in quantifying trace impurities of this compound in environmental matrices?

Answer: